![molecular formula C23H23N3O3S B3004359 4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007192-81-5](/img/structure/B3004359.png)
4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
“4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a versatile chemical compound with immense potential in scientific research. It’s part of a class of compounds known as 5-amino-pyrazoles, which are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Scientific Research Applications
Antimicrobial Studies
Compounds with similar structures have been studied for their antimicrobial properties. For example, certain benzoyl derivatives have been characterized and analyzed for their potential in combating microbial infections .
Organic Synthesis
N-tert-butyl amide compounds, which share a functional group with the compound , are widely used in organic synthesis. They serve as building blocks for creating more complex molecules .
Drug Synthesis
Similarly, drug molecules containing N-tert-butyl amide functionality have been explored for treating various diseases, indicating potential pharmaceutical applications for the compound .
Halogen Exchange Reactions
The related functionalities of the compound may play a role in halogen exchange reactions, which are important in synthetic chemistry for modifying molecular structures .
Two-Photon Absorption Materials
Compounds with tert-butyl groups have been used as reactants in the preparation of materials with enhanced two-photon absorption properties, which have applications in photonics and optoelectronics .
Nanocluster Synthesis
Tert-butyl groups can also be involved in the synthesis of nanoclusters, such as palladium nanoclusters, which have applications in catalysis and materials science .
Future Directions
Given the potential of 5-amino-pyrazoles in the synthesis of diverse heterocyclic compounds , there is likely to be ongoing research into compounds like “4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide”. Future research may focus on exploring its potential applications, optimizing its synthesis, and understanding its properties in more detail.
properties
IUPAC Name |
4-benzoyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-23(2,3)26-21(18-13-30(29)14-19(18)25-26)24-22(28)17-11-9-16(10-12-17)20(27)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKQUEYZBGJRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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